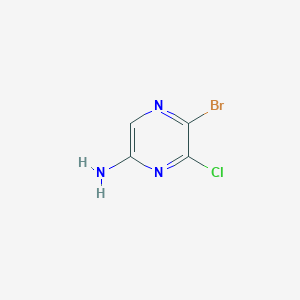

5-Bromo-6-chloropyrazin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVPQFAORCSDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592621 | |

| Record name | 5-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173253-42-4 | |

| Record name | 5-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Chloropyrazin 2 Amine

Direct Synthesis Approaches

The direct synthesis of 5-bromo-6-chloropyrazin-2-amine primarily revolves around the controlled halogenation of pre-existing pyrazin-2-amine structures. This involves the sequential or direct introduction of bromine and chlorine atoms onto the pyrazine (B50134) ring.

Bromination and Chlorination Reactions on Pyrazin-2-amine Scaffolds

The core of the direct synthesis lies in the electrophilic halogenation of the 2-aminopyrazine ring. The amino group, being an activating group, directs the incoming electrophiles to specific positions on the heterocyclic ring.

The regioselectivity of halogenation on the 2-aminopyrazine ring is a critical aspect of the synthesis of this compound. The amino group at the C2 position strongly activates the C3 and C5 positions for electrophilic substitution.

Direct bromination of 2-aminopyrazine with reagents like N-bromosuccinimide (NBS) has been shown to selectively yield 2-amino-5-bromopyrazine. However, the synthesis of the target molecule, which is substituted at both the 5 and 6 positions with different halogens, presents a more complex regiochemical challenge.

A significant challenge in the synthesis of this compound is controlling the position of bromination on the 2-amino-6-chloropyrazine (B134898) precursor. Due to the activating effect of the amino group, direct bromination tends to occur at the position para to the amino group (C5) and also at the ortho position (C3). This can lead to the formation of a mixture of isomers, including the desired 5-bromo-6-chloro-pyrazin-2-amine and the undesired 3-bromo-6-chloropyrazin-2-amine, as well as di-brominated byproducts. A patent has reported that the direct bromination of 2-amino-6-chloropyrazine results in the formation of this compound (referred to as 2-bromo-3-chloro-5-aminopyrazine in the patent) in a low yield of 25-31%, necessitating purification by column chromatography to separate it from other byproducts. google.com This highlights the inherent difficulty in achieving high regioselectivity in this transformation.

To enhance the yield and selectivity of the desired this compound, careful optimization of reaction conditions is paramount. Key parameters that can be manipulated include the choice of halogenating agent, solvent, temperature, and reaction time.

For the bromination of 2-amino-6-chloropyrazine, various brominating agents such as bromine (Br₂) and N-bromosuccinimide (NBS) can be employed. The choice of solvent can significantly influence the reaction's outcome. Non-polar solvents may favor different regioselectivity compared to polar solvents. Temperature control is also crucial, as higher temperatures can lead to over-halogenation and the formation of undesired byproducts.

Synthesis from Precursor Compounds, e.g., 2-amino-6-chloropyrazine

The most direct precursor for the synthesis of this compound is 2-amino-6-chloropyrazine. The synthetic strategy involves the regioselective introduction of a bromine atom at the C5 position of this precursor.

As mentioned previously, direct bromination of 2-amino-6-chloropyrazine is a viable but often low-yielding method due to the formation of isomeric byproducts. google.com The general procedure for such a reaction would involve treating 2-amino-6-chloropyrazine with a suitable brominating agent in an appropriate solvent.

Table 1: Illustrative Reaction Conditions for Bromination of 2-amino-6-chloropyrazine

| Parameter | Condition |

| Starting Material | 2-amino-6-chloropyrazine |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane, Acetonitrile, or Acetic Acid |

| Temperature | 0 °C to room temperature |

| Noted Outcome | Mixture of isomers, with this compound as a product |

This table represents a generalized summary based on common halogenation procedures and the information available, and specific optimal conditions would require experimental determination.

Advanced Synthetic Transformations Utilizing this compound as a Building Block

The presence of two distinct halogen atoms (bromine and chlorine) on the pyrazine ring of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules through selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective coupling at the C5 position.

While specific examples of palladium-catalyzed cross-coupling reactions utilizing this compound are not extensively documented in the readily available literature, the principles of these reactions are well-established and can be applied to this substrate. The following sections describe the potential applications of this compound in key palladium-catalyzed reactions based on the reactivity of analogous compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound could be selectively coupled with various boronic acids or esters at the C5 position (bromine) to introduce new aryl, heteroaryl, or alkyl groups. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an organohalide. The C5-Br bond of this compound could be selectively reacted with a variety of primary or secondary amines to introduce new amino substituents. This reaction also requires a palladium catalyst, a suitable ligand, and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound could undergo selective coupling with terminal alkynes at the C5 position to introduce alkynyl moieties. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. A study on the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally similar to the target compound, provides insights into potential reaction conditions. bldpharm.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | 6-chloro-5-R-pyrazin-2-amine |

| Buchwald-Hartwig | R¹R²NH | 6-chloro-5-(R¹R²N)-pyrazin-2-amine |

| Sonogashira | R-C≡CH | 6-chloro-5-(R-C≡C)-pyrazin-2-amine |

This table illustrates the expected products from the selective cross-coupling at the C5 position (bromine) of this compound.

An exploration of the synthetic methodologies centered on this compound reveals its utility as a versatile building block in medicinal and materials chemistry. This article details several key synthetic strategies for the modification and elaboration of this compound, focusing on well-established and powerful chemical transformations. The inherent reactivity of its halogen substituents and amino group allows for a range of derivatizations, leading to complex molecular architectures.

1

The strategic functionalization of this compound is pivotal for the synthesis of more complex heterocyclic systems. Cross-coupling reactions, nucleophilic substitutions, and derivatizations of the exocyclic amino group are primary methods employed to this end.

1 Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective alkynylation at the 5-position.

A key application of this methodology is the introduction of an acetylenic group, which can serve as a precursor for subsequent cyclization reactions. For instance, this compound can be coupled with trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)₂, with the addition of a copper(I) salt like CuI, in the presence of an amine base such as triethylamine (NEt₃) in a solvent like tetrahydrofuran (THF). nih.gov This specific transformation yields 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine, a critical intermediate for constructing fused heterocyclic systems. nih.govvulcanchem.com

Table 1: Sonogashira Coupling of this compound

| Reactant | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|

2 Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com

While direct Buchwald-Hartwig amination on this compound is not extensively detailed in the provided literature, the principles of the reaction are applicable. Given the presence of two different halogen atoms, regioselective amination would be a key consideration. The reaction can be applied to related heterocyclic systems. For example, in the synthesis of pyrrolopyrazine derivatives, Buchwald cross-coupling conditions are used to selectively form 2-amino-pyrrolopyrazines from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, highlighting the catalyst's ability to differentiate between halogen-substituted positions on a similar scaffold. rsc.org This suggests that under controlled conditions, either the bromo or chloro substituent on the parent pyrazine could be targeted for C-N bond formation. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high efficiency and selectivity. jk-sci.comacsgcipr.org

3 Suzuki-Miyaura Coupling and Other Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is widely used in academic and industrial settings due to its mild conditions, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups. nih.gov

For this compound, the Suzuki-Miyaura reaction offers a pathway to introduce aryl, heteroaryl, or vinyl substituents. The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination. libretexts.org The reactivity of the halides in Suzuki couplings generally follows the trend I > Br > OTf > Cl, which would favor initial coupling at the C-Br bond of the substrate. libretexts.orgresearchgate.net This regioselectivity allows for the stepwise introduction of different groups if desired. The development of an efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines demonstrates the robustness of this method on substrates containing a free amino group, which is relevant to the structure of this compound. nih.gov

2 Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient aromatic rings. libretexts.org The pyrazine ring system is inherently electron-deficient, which activates attached halides towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.comyoutube.com

In this compound, the chlorine atom at the 6-position is activated for SNAr by the electron-withdrawing nature of the pyrazine nitrogens. The reaction requires a good leaving group (halides are effective) and often benefits from heating. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride. The regioselectivity of SNAr on dihalogenated heterocycles can be influenced by the electronic environment of each halogenated carbon. For example, studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia showed selective displacement at the 4-position, demonstrating that subtle electronic factors can direct the site of nucleophilic attack. researchgate.net

3 Derivatization of the Amino Group

The primary amino group at the 2-position of this compound is a versatile handle for further functionalization. Standard transformations for aromatic amines can be applied to introduce a wide array of substituents, thereby modifying the compound's chemical and physical properties. Common derivatization reactions include acylation, sulfonylation, alkylation, and the formation of ureas or carbamates.

For example, the amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. In a multi-step synthesis starting from a derivative of this compound, an amino group on a thieno[2,3-b]pyrazine ring was reacted with phenyl chloroformate in the presence of pyridine to produce a phenyl carbamate derivative. nih.gov This demonstrates a practical method for derivatizing the amino functionality within this class of compounds. Derivatization can also be employed to improve the ionization efficiency of molecules for analysis by mass spectrometry, with reagents specifically targeting primary amine groups. mdpi.com

Table 2: Example of Amino Group Derivatization on a Related Scaffold

| Starting Material | Reagent | Base / Solvent | Product Type | Reference |

|---|

4 Cyclization Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmaceuticals and functional materials. The strategy often involves an initial cross-coupling reaction to install a functional group that can subsequently participate in an intramolecular cyclization.

A well-documented application is the synthesis of the thieno[2,3-b]pyrazine core. nih.gov This synthesis begins with a Sonogashira cross-coupling of this compound with trimethylsilylacetylene, as described in section 2.2.1.1, to afford 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine. Following desilylation, the resulting terminal alkyne undergoes an intramolecular cyclization. This cyclization can be achieved by treatment with a sulfur source, such as sodium sulfide (Na₂S). nih.gov The reaction proceeds in a solvent like dimethylformamide (DMF) at elevated temperatures, leading to the formation of the fused thiophene ring and yielding a 6-chlorothieno[2,3-b]pyrazin-3-amine derivative. This tandem Sonogashira coupling-cyclization strategy is an efficient route to constructing complex heterocyclic frameworks from relatively simple starting materials. nih.gov

Table 3: Synthesis of Thieno[2,3-b]pyrazine from a this compound Derivative

| Intermediate | Reagent | Solvent | Product | Yield | Reference |

|---|

Cyclization Reactions for Fused Heterocyclic Systems

Formation of Pyrrolopyrazines

Pyrrolopyrazines, fused heterocyclic systems containing both pyrrole and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of pyrrolopyrazines can be achieved through the cyclization of appropriately substituted pyrazine precursors. While a direct synthesis from this compound is not extensively documented, analogous reactions with similar halogenated aminopyrazines provide a basis for a plausible synthetic route.

One potential strategy involves a tandem reaction sequence starting with this compound. This could involve an initial N-alkylation of the amino group with a reagent containing a suitable functional group for subsequent cyclization. For example, reaction with a halo-ketone could introduce a side chain that, upon intramolecular cyclization, would form the pyrrole ring fused to the pyrazine core. The presence of the halogen atoms on the pyrazine ring could influence the reactivity and regioselectivity of the cyclization process.

Another approach involves a multi-component reaction where a substituted pyrrole is reacted with reagents that construct the pyrazine ring. For instance, the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate has been shown to produce pyrrolo[1,2-a]pyrazines nih.gov. While this does not start from a pyrazine, it highlights a method for constructing the fused ring system. A hypothetical adaptation for this compound could involve its reaction with a 1,2-dicarbonyl compound, leading to the formation of a pyrrolo[1,2-a]pyrazine derivative, though this would require significant modification of the starting material.

| Starting Material Analogue | Reagents | Product | Reference |

| 2-Formylpyrrole-based enaminones | Ammonium acetate, Li₂CO₃ | 4-Substituted pyrrolo[1,2-a]pyrazines | nih.gov |

| 1H-pyrrole-2-carboxamide | Palladium acetate, Sodium acetate, Bu₄NCl | Pyrrolo[1,2-a]pyrazine | mdpi.com |

Green Chemistry Approaches in the Synthesis of Halogenated Pyrazines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For the synthesis of halogenated pyrazines like this compound, several green chemistry approaches can be considered.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation can be particularly beneficial for the synthesis of halogenated pyrazines. For instance, the halogenation of 2-aminopyrazine using N-halosuccinimides can be efficiently carried out under microwave irradiation mdpi.comresearchgate.net. This method often results in cleaner reactions with reduced byproduct formation.

Microwave heating has also been successfully employed in multi-component reactions to construct complex heterocyclic systems in a single step nih.gov. This approach offers a significant advantage in terms of atom economy and process simplification. The synthesis of pyrazolo[3,4-b]pyridine derivatives, for example, has been achieved in good to excellent yields via a one-pot condensation under microwave irradiation in aqueous media mdpi.com.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Halogenation | 2-Aminopyrazine, NBS/NCS | Acetonitrile, Microwave | Excellent | mdpi.comresearchgate.net |

| Multi-component reaction | 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-diketones | Water, InCl₃, Microwave | Good to Excellent | mdpi.com |

| One-pot synthesis | 2-Aminopyridine, Cyanamide, Aldehyde/Ketone | Neat, Microwave | High | nih.gov |

Catalyst-Free Reaction Systems

The development of catalyst-free reactions is a key goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. Several synthetic methodologies for nitrogen-containing heterocycles have been developed that proceed efficiently without a catalyst.

For instance, the synthesis of densely substituted pyrazole-pyrazines has been achieved through a catalyst-free, one-pot, post-Ugi cascade methodology . This approach features mild reaction conditions and simple operational procedures. Similarly, a mild, catalyst-free synthesis of 2-aminopyridines has been reported, which involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines nih.gov. While not directly applied to this compound, these examples demonstrate the feasibility of designing catalyst-free synthetic routes for related heterocyclic compounds. The condensation of 1,2-dicarbonyl compounds with 1,2-diamines to form pyrazines is a classical catalyst-free reaction, which could be adapted for the synthesis of substituted pyrazine precursors slideshare.net.

Solvent Minimization and Alternative Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts to minimize or replace traditional volatile organic solvents (VOCs) are central to green chemistry. This can be achieved through solvent-free reactions or the use of greener, more sustainable solvents.

Solvent-free reactions, often conducted under microwave irradiation or using solid-phase synthesis techniques, can significantly reduce waste and simplify work-up procedures. The synthesis of pyranopyrazoles via a four-component reaction has been successfully carried out under solvent-free conditions chemicalbook.com.

When a solvent is necessary, the use of alternative, greener solvents is encouraged. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance mdpi.com. The synthesis of various nitrogen-containing heterocycles has been successfully performed in water mdpi.comnih.gov. Other green solvents include polyethylene glycol (PEG) and bio-based solvents like glycerol and ethyl lactate researchgate.net. Eucalyptol, a biomass-derived solvent, has also been shown to be an effective alternative to conventional solvents for the synthesis of certain nitrogen heterocycles mdpi.com.

| Green Approach | Example Reaction | Solvent/Condition | Benefit | Reference |

| Solvent-Free | Synthesis of pyranopyrazoles | Neat | Reduced waste, simplified work-up | chemicalbook.com |

| Alternative Solvent | Synthesis of 1-aryl-1H-pyrazole-5-amines | Water | Non-toxic, non-flammable, abundant | nih.gov |

| Bio-based Solvent | Synthesis of 2,3-diarylimidazo[1,2-a]pyridines | Eucalyptol | Renewable, recyclable | mdpi.com |

Spectroscopic and Structural Elucidation Studies of 5 Bromo 6 Chloropyrazin 2 Amine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. The nominal molecular weight of 5-Bromo-6-chloropyrazin-2-amine (C₄H₃BrClN₃) is 208 g/mol . sigmaaldrich.com

The most characteristic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a distinctive cluster of peaks will be observed. chemguide.co.uk

M: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl (m/z ≈ 207).

M+2: A prominent peak corresponding to molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl (m/z ≈ 209).

M+4: A smaller peak corresponding to the molecule with ⁸¹Br and ³⁷Cl (m/z ≈ 211).

The relative intensities of these peaks provide a unique fingerprint confirming the presence of one bromine and one chlorine atom.

Fragmentation would likely proceed through the loss of the halogen atoms or cleavage of the pyrazine (B50134) ring. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen radical (Br• or Cl•) followed by the elimination of molecules like HCN. miamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [M]⁺ | 207, 209, 211 | Molecular ion cluster showing Br/Cl isotopic pattern |

| [M-Br]⁺ | 128, 130 | Loss of a bromine radical |

| [M-Cl]⁺ | 172, 174 | Loss of a chlorine radical |

| [M-HCN]⁺ | 180, 182, 184 | Loss of hydrogen cyanide from the molecular ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by vibrations of the amine group, the aromatic ring, and the carbon-halogen bonds.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ . orgchemboulder.com An N-H bending (scissoring) vibration should appear around 1600-1650 cm⁻¹ , and a broad N-H wagging band may be observed between 665-910 cm⁻¹ . orgchemboulder.com

Aromatic Ring Vibrations: The aromatic C-H stretching vibration for the lone proton is expected just above 3000 cm⁻¹ . dtic.mil The pyrazine ring itself has characteristic ring stretching vibrations (C=C and C=N stretching) which typically appear in the 1400-1600 cm⁻¹ region. researchgate.netrsc.org

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears around 600-800 cm⁻¹ , while the C-Br stretch is found at lower wavenumbers, usually between 500-600 cm⁻¹ .

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric Stretch | -NH₂ (Amine) |

| ~3050 | Stretch | Aromatic C-H |

| 1600 - 1650 | Bending (Scissoring) | -NH₂ (Amine) |

| 1400 - 1600 | Ring Stretching | Pyrazine Ring (C=C, C=N) |

| 1250 - 1335 | Stretch | Aromatic C-N |

| 665 - 910 | Wagging | -NH₂ (Amine) |

| 600 - 800 | Stretch | C-Cl |

| 500 - 600 | Stretch | C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, a part of the molecule that absorbs light. montana.edu The absorption is characterized by two main types of electronic transitions: π→π* and n→π*. libretexts.orgyoutube.com

π→π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. libretexts.org

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and have a much lower intensity compared to π→π* transitions. libretexts.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromo-6-chloropyrazin-2-amine, DFT calculations would provide fundamental information about its geometry, electronic properties, and spectroscopic behavior.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and reactivity.

For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. However, specific calculations detailing the HOMO-LUMO energies and their distribution for this compound are not readily found in published literature.

Table 1: Hypothetical Data Table for FMO Analysis of this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and identify characteristic functional group vibrations. Each peak in the vibrational spectrum corresponds to a specific mode of atomic motion within the molecule.

A theoretical vibrational analysis of this compound would help in the assignment of its experimental IR and Raman bands. However, specific studies presenting the predicted vibrational frequencies for this compound have not been identified in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atoms and the amino group, and electron-deficient areas. This information is crucial for understanding intermolecular interactions. Specific MEP analysis for this compound is not available in the reviewed sources.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to understand its behavior in solution or to model its binding to a potential biological target. However, no specific MD simulation studies for this compound have been found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new derivatives and to guide the design of more potent compounds.

While this compound serves as a scaffold for the synthesis of bioactive molecules, specific QSAR studies focusing on its derivatives are not documented in the available literature. Such studies would involve synthesizing a library of related compounds, evaluating their biological activity, and then developing a mathematical model to correlate structural features with that activity.

Prediction of Reaction Pathways and Mechanism Studies

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to elucidate their mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and thermodynamics of a reaction.

For this compound, theoretical studies could investigate the mechanisms of its various reactions, such as nucleophilic substitution of the bromine and chlorine atoms. These studies would provide a deeper understanding of its reactivity and help in optimizing synthetic procedures. However, detailed mechanistic studies for this specific compound are not present in the searched literature.

Assessment of Lipophilicity (LogP) and Other Descriptors

The lipophilicity of a compound, often expressed as the logarithm of its partition coefficient (LogP), is a critical parameter in medicinal chemistry, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, computational methods provide valuable estimates of its physicochemical characteristics.

The table below summarizes the available predicted and computed descriptors.

| Descriptor | Value | Source |

| For this compound | ||

| Boiling Point (Predicted) | 311.8 ± 37.0 °C | chemicalbook.com |

| pKa (Predicted) | -0.67 ± 0.10 | chemicalbook.com |

| For Isomer: 6-Bromo-5-chloropyrazin-2-amine | ||

| XLogP3 | 1.4 | nih.gov |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

These computational values suggest that this compound is a molecule with moderate lipophilicity and a polar surface area conducive to interactions with biological targets.

Synthetic Accessibility (SA) Score Evaluation

The synthetic accessibility (SA) score is a metric used to estimate how easily a compound can be synthesized. The score typically ranges from 1 (very easy to make) to 10 (very difficult to make). While a specific, algorithmically generated SA score for this compound is not documented in the surveyed literature, its accessibility can be inferred from reported synthesis procedures.

Research has detailed a straightforward and efficient synthesis for the compound. chemicalbook.com The general procedure involves the direct bromination of 2-amino-6-chloropyrazine (B134898) using N-bromosuccinimide (NBS) in methanol (B129727) at room temperature. chemicalbook.com This one-step reaction is reported to proceed smoothly, and after purification by silica (B1680970) gel column chromatography, it affords the desired this compound product in a high yield of 72%. chemicalbook.com

The key features of this synthesis are:

Starting Material: Readily available 2-amino-6-chloropyrazine.

Reagent: Common and selective brominating agent, N-bromosuccinimide.

Reaction Conditions: Mild, room temperature conditions.

Number of Steps: A single synthetic transformation.

Yield: High (72%).

This efficient, high-yielding, single-step synthesis from a common starting material indicates that this compound has a very high degree of synthetic accessibility. Consequently, it would be assigned a very low SA score, likely in the range of 1 to 2, reflecting that it is not a complex molecule to produce in a laboratory setting. This compound has been utilized as a heterocyclic building block in the synthesis of more complex molecules, such as Akt inhibitors. targetmol.com

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 6 Chloropyrazin 2 Amine Derivatives

Role as a Synthetic Intermediate for Bioactive Molecules

5-Bromo-6-chloropyrazin-2-amine is a heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules. Its pyrazine (B50134) core, substituted with bromine, chlorine, and amine groups, provides multiple reactive sites for chemical modification. This structural versatility makes it a valuable starting material for medicinal chemists developing novel therapeutic agents. The compound's utility is primarily seen in its incorporation into various molecular scaffolds designed to interact with biological targets, particularly in the field of oncology.

A review of scientific literature did not yield specific studies detailing the use of this compound as a synthetic intermediate in the development of anti-infective agents, including those targeted for tuberculosis research.

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of anti-tumor agents, particularly kinase inhibitors. Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors. The strategic modification of this compound allows for the creation of diverse libraries of compounds that can be screened for inhibitory activity against various kinases involved in cancer progression.

No specific literature was identified that describes the direct use of this compound as a starting material for the synthesis of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) inhibitors.

A search of available research did not provide information on the application of this compound in the synthesis of inhibitors for the PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) enzyme.

This compound has been explicitly identified as a heterocyclic building block for the synthesis of Akt inhibitors. Akt, also known as protein kinase B, is a key node in signaling pathways that regulate cell survival, proliferation, and growth. Its over-activation is common in many human cancers, making it an important therapeutic target. The use of this pyrazine derivative provides a scaffold that can be elaborated to produce potent and selective inhibitors of the Akt kinase.

| Target | Starting Material | Application |

| Akt (Protein Kinase B) | This compound | Synthesis of kinase inhibitors for anti-tumor research |

The compound this compound serves as a key intermediate in the development of inhibitors for Checkpoint Kinase 1 (CHK1). acs.org CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy. nih.gov

In one research effort, this compound was used in a multi-step synthesis as part of a scaffold morphing strategy. acs.org This approach aimed to optimize fragment-based screening hits into potent and selective CHK1 inhibitors. The pyrazine ring was incorporated to overcome synthetic challenges and explore new chemical space, ultimately leading to the development of novel isoquinoline-based inhibitors with in vivo activity. acs.org The research demonstrated how understanding the structure-based requirements for CHK1 binding could guide the modification of scaffolds derived from this pyrazine building block. acs.org

| Target | Starting Material | Research Focus | Key Finding |

| CHK1 (Checkpoint Kinase 1) | This compound | Optimization of fragment-derived hits into potent and selective inhibitors. acs.org | The pyrazine scaffold was used in a scaffold-morphing strategy to develop potent isoquinoline CHK1 inhibitors with in vivo efficacy. acs.org |

Synthesis of Anti-Tumor Agents and Kinase Inhibitors

p38α MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Among the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and is a key target for the development of anti-inflammatory drugs. Several classes of heterocyclic compounds have been investigated as p38α MAP kinase inhibitors, with pyrazine-containing molecules showing significant promise.

While direct studies on this compound derivatives as p38α inhibitors are not extensively documented in publicly available literature, the broader class of pyrazine-based kinase inhibitors has been a subject of intense research. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The pyrazine nitrogen atoms often serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the enzyme. The development of potent and selective pyrazine-based kinase inhibitors demonstrates their potential in treating a range of diseases, including cancers and inflammatory disorders. The substitution pattern on the pyrazine ring is critical for achieving high potency and selectivity.

Epithelial Sodium Channel Blockers

The epithelial sodium channel (ENaC) plays a crucial role in sodium reabsorption in various tissues, including the kidneys and airways. Blockers of ENaC, such as amiloride, are used as diuretics. Derivatives of pyrazine have been explored as potent ENaC inhibitors. For instance, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-[4-(4-phenyl)butyl]guanidine has shown significant ENaC blocking activity. This highlights the potential of the chloropyrazine-2-amine scaffold in the design of novel ENaC inhibitors. The development of such compounds could lead to new therapeutic agents for managing hypertension and other conditions associated with abnormal sodium transport.

Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the treatment of Alzheimer's disease. While direct evidence for this compound derivatives as potent AChE inhibitors is limited, the structurally related 2-amino-3-bromo-6-chloropyrazine has been utilized in studies investigating the mechanism of AChE inhibition. Furthermore, other nitrogen-containing heterocyclic compounds, such as pyridazines, have been shown to be effective AChE inhibitors. This suggests that the pyrazine scaffold could be a viable starting point for the design of novel AChE inhibitors.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the pyrazine ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For the Flavivirus NS2B-NS3 protease inhibitors, SAR studies on 2,5,6-trisubstituted pyrazines have revealed several key insights:

Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-amino position generally lead to increased potency compared to an unsubstituted amine.

Substitution at the 5- and 6-positions: The nature of the aryl groups at these positions significantly influences inhibitory activity. Halogen substitutions (e.g., bromo, chloro, fluoro) on the phenyl rings are often well-tolerated or beneficial for activity. The position of the halogen can also impact potency.

In the context of kinase inhibitors, SAR studies of pyrazine-based compounds have generally shown that:

The pyrazine core acts as a scaffold to correctly orient the substituents for interaction with the kinase active site.

Specific substitutions are required to achieve selectivity for a particular kinase, as the ATP-binding sites are highly conserved across the kinome.

Mechanism of Action Investigations of Bioactive Derivatives

Understanding the mechanism of action is fundamental to the development of new drugs. For the derivatives of this compound, the mechanism of action is target-dependent.

p38α MAP Kinase Inhibitors: Pyrazine-based kinase inhibitors typically function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Flavivirus NS2B-NS3 Protease Inhibitors: The 2,5,6-trisubstituted pyrazine derivatives act as allosteric inhibitors . They bind to a site remote from the catalytic triad of the protease. This binding induces a conformational change in the enzyme, leading to a loss of catalytic activity.

Epithelial Sodium Channel Blockers: Pyrazine-based ENaC blockers, similar to amiloride, are thought to act as pore blockers . They physically occlude the channel pore, thereby preventing the passage of sodium ions.

Acetylcholinesterase Inhibitors: If developed, pyrazine-based AChE inhibitors would likely act by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The binding could be reversible or irreversible depending on the specific chemical features of the inhibitor.

Drug Metabolism and Pharmacokinetic (DMPK) Considerations for Derived Compounds

The DMPK properties of a drug candidate are critical for its success in clinical development. For pyrazine-based compounds, several general considerations apply. The pyrazine ring is generally metabolically stable. However, the substituents on the ring can be subject to metabolic transformations, such as oxidation, hydroxylation, and conjugation.

Key DMPK parameters that need to be optimized for pyrazine-based drug candidates include:

Absorption: The oral bioavailability of pyrazine derivatives can vary widely depending on their physicochemical properties, such as lipophilicity and solubility.

Distribution: The volume of distribution will be influenced by factors such as plasma protein binding and tissue permeability.

Metabolism: The metabolic stability of the compound in liver microsomes and hepatocytes is a key parameter to assess. Identifying the major metabolites is also crucial.

Excretion: The route and rate of elimination of the parent drug and its metabolites need to be determined.

Oral Bioavailability Enhancement

The oral route is the most convenient and preferred method of drug administration. However, many promising drug candidates exhibit poor oral bioavailability, which can hinder their clinical development. Enhancing the oral bioavailability of pyrazine derivatives is a key focus in medicinal chemistry research. While specific studies focusing exclusively on the oral bioavailability enhancement of this compound derivatives are not extensively documented in publicly available literature, general strategies applied to other pyrazine-containing compounds can provide valuable insights.

Optimization of physicochemical properties such as solubility and lipophilicity is a common approach. For instance, in the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, modifications at the 8-position of the pyrazine ring led to improvements in oral bioavailability. nih.gov This highlights the importance of targeted structural modifications to enhance drug absorption and metabolic stability.

Another strategy involves the use of prodrugs, where a lipophilic moiety is attached to the active molecule to improve its membrane permeability. This approach has been successfully applied to other classes of compounds and could be a viable strategy for derivatives of this compound. Furthermore, formulation strategies, such as the use of nanoparticles or amorphous solid dispersions, can also be employed to improve the dissolution and absorption of poorly soluble compounds.

The table below summarizes general approaches that could be considered for enhancing the oral bioavailability of derivatives of this compound, based on strategies used for other medicinal compounds.

| Strategy | Description | Potential Application to this compound Derivatives |

| Structural Modification | Altering the chemical structure to optimize physicochemical properties like lipophilicity and solubility. | Introduction of polar or ionizable groups to improve solubility, or lipophilic groups to enhance membrane permeability. |

| Prodrug Approach | Covalent modification of the drug with a promoiety that is cleaved in vivo to release the active drug. | Ester, carbamate, or phosphate prodrugs could be synthesized to improve absorption characteristics. |

| Formulation Strategies | Utilizing advanced formulation techniques to improve dissolution rate and absorption. | Micronization, solid dispersions, or encapsulation in lipid-based delivery systems could be explored. |

Tautomerism Studies and Biological Implications

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, can have profound implications for the biological activity, pharmacokinetics, and pharmacodynamics of a drug molecule. chemrxiv.orgwikipedia.org For this compound, the presence of the amino group on the pyrazine ring makes it susceptible to tautomerism.

The primary form of tautomerism expected for 2-aminopyrazine derivatives is amino-imino tautomerism. The amino tautomer is generally the more stable form for 2-aminopyridine and similar heterocyclic systems in the solid state and in solution. researchgate.net However, the equilibrium between the tautomeric forms can be influenced by factors such as the solvent, pH, and the electronic nature of substituents on the pyrazine ring.

The two principal tautomeric forms of this compound are the amino form (I) and the imino form (II), as depicted below:

In drug design, understanding the tautomeric preferences of a lead compound is crucial for optimizing its activity and properties. Computational methods, such as quantum chemical calculations, can be employed to predict the relative stabilities of different tautomers and to understand the factors that influence the tautomeric equilibrium. nih.govsuperfri.org Spectroscopic techniques like NMR and UV-Vis spectroscopy are experimental tools used to identify and quantify the different tautomeric forms present in a sample.

While specific tautomerism studies on this compound are not readily found in the literature, the principles of tautomerism observed in related heterocyclic systems, such as pyrimidines and pyridines, provide a strong foundation for understanding its potential impact on the biological profile of its derivatives. researchgate.netnih.gov The ability to control or favor a specific tautomeric form through structural modification could be a valuable tool in the development of novel therapeutic agents derived from this scaffold.

Advanced Applications and Emerging Research Areas

Materials Science Applications of Pyrazine (B50134) Derivatives

The inherent electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, make its derivatives prime candidates for the development of advanced materials. Functionalized pyrazines are actively being explored for applications in photovoltaic devices and as components of specialized polymers. rsc.org

Optoelectronic Materials Development

Pyrazine derivatives are integral to the design of novel optoelectronic materials, particularly for Organic Light Emitting Diodes (OLEDs) and organic solar cells (OSCs). rsc.orgacs.org The electron-accepting pyrazine core is frequently combined with electron-donating moieties to create "push-pull" or Donor-Acceptor (D-A) architectures. This design strategy is crucial for tuning the optical and electronic properties of materials.

In the field of OLEDs, pyrazine-based compounds have been successfully employed as emitters in Thermally Activated Delayed Fluorescence (TADF) devices. acs.org For instance, TADF emitters using pyrazine or pyrimidine as bridging units between donor and acceptor groups have demonstrated high external quantum efficiencies (EQE) of up to 18% in green and blue OLEDs. acs.org The use of pyrazine has been shown to be a promising strategy in the design of deep-blue TADF materials. chemrxiv.org Specifically, a TADF emitter incorporating a pyrazine acceptor exhibited deep blue emission with a maximum EQE of 11.6% and a luminance of up to 6892 cd/m². chemrxiv.org Other research has highlighted novel bipolar host materials for red PhOLEDs that use a dioxino[2,3-b]pyrazine acceptor unit, achieving high brightness and efficiency. rsc.org

Pyrazine derivatives also serve as effective electron-transporting materials. When certain 2,5-di(aryleneethynyl)pyrazine derivatives were used as dopants in single-layer OLEDs, they significantly enhanced the external quantum efficiencies, an effect attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net

In the realm of solar energy, pyrazine-based polymers have been synthesized for use as donor materials in high-performance, low-cost OSCs. One such polymer, when paired with a low-bandgap acceptor, achieved a power conversion efficiency of 15.82%. acs.orgacs.org Additionally, pyrazine-incorporating sensitizers have been developed for dye-sensitized solar cells (DSSCs), showing impressive efficiencies under both standard sun and dim light conditions. rsc.orgnih.gov

| Device Type | Pyrazine Derivative Role | Key Performance Metric | Reference |

|---|---|---|---|

| TADF-OLED | Emitter Bridge | EQEmax: 18% (Green) | acs.org |

| TADF-OLED | Emitter Acceptor | EQEmax: 11.6% (Deep Blue) | chemrxiv.org |

| Organic Solar Cell | Polymer Donor | PCE: 15.82% | acs.org |

| Dye-Sensitized Solar Cell | Sensitizer | PCE: 9.03% (1 sun) | rsc.org |

Combinatorial Chemistry and High-Throughput Screening Library Synthesis

The structure of 5-Bromo-6-chloropyrazin-2-amine, with its three distinct functional groups, makes it an ideal scaffold for combinatorial chemistry. This approach allows for the rapid synthesis of large, structurally diverse libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery. nih.govnih.gov Halogenated heterocycles are frequently used as building blocks in these synthetic endeavors. nih.gov

The differential reactivity of the bromo, chloro, and amino groups on the pyrazine ring can be exploited to introduce a wide variety of substituents in a controlled, stepwise manner. For example, the bromine and chlorine atoms can be functionalized through different transition metal-catalyzed cross-coupling reactions, while the amine group can undergo reactions such as acylation or alkylation. This strategic diversification can generate thousands of unique molecules from a single, common core, each with the potential to interact with biological targets. The resulting compound libraries are critical tools for identifying new "hit" and "lead" molecules in screening campaigns against various diseases. nih.gov

Catalysis and Ligand Design

Pyrazine derivatives are increasingly utilized in the design of advanced ligands for transition metal catalysis. rsc.org The nitrogen atoms in the pyrazine ring can coordinate with metal centers, while the rest of the molecule can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. semanticscholar.org

A significant area of research is the development of catalysts with "redox-active" ligands, where the ligand itself can participate in electron transfer processes during a catalytic cycle. acs.org Pyrazine-based ligands have proven effective in this role. In bioinspired systems for hydrogen generation, cobalt complexes with pyrazine-containing pentadentate ligands have been studied extensively. rsc.orgosti.govnih.govresearchgate.net Research has shown that the geometric placement of the pyrazine unit within the ligand scaffold has a dramatic effect on catalytic activity. rsc.orgnih.gov For instance, a cobalt complex with an equatorial pyrazine donor was significantly more active for hydrogen generation at lower voltages compared to its isomer with an axial pyrazine, which acted as an unproductive electron sink. rsc.orgnih.gov This highlights the critical role of precise ligand design in developing efficient catalysts for multielectron transformations. rsc.orgscispace.com

| Catalyst Isomer | Pyrazine Position | Observed Catalytic Activity | Reference |

|---|---|---|---|

| 1-Co | Axial | Acts as an unproductive electron sink, resulting in high overpotentials. | rsc.orgnih.gov |

| 2-Co | Equatorial | Significantly more active for hydrogen generation at lower voltages. | rsc.orgnih.gov |

Investigation in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrazine derivatives, particularly those containing halogen atoms like this compound, are of great interest in this field due to their ability to participate in specific intermolecular interactions such as hydrogen bonding and halogen bonding. mdpi.com

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as a nitrogen atom). Studies on N-(halophenyl)-2-pyrazinecarboxamide ligands have shown a strong tendency to form halogen bonding synthons between the halophenyl and pyrazine rings. acs.orgnih.gov These interactions can be remarkably strong and directional, with X···N (X = halogen) distances being significantly shorter than the sum of the van der Waals radii. nih.govresearchgate.net These interactions play a crucial role in directing the crystal packing and controlling the assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular networks. rsc.org The interplay of hydrogen bonding, halogen bonding, and π–π stacking in pyrazine-based complexes governs their crystallization and final solid-state structures. mdpi.com

Novel Synthetic Methodologies for Related Pyrazine Compounds

The functionalization of the pyrazine core, which is inherently electron-deficient, has been advanced by modern synthetic methods. acs.org While classical electrophilic substitution is often difficult, transition metal-catalyzed cross-coupling reactions have become indispensable tools for modifying halogenated pyrazines. rsc.orgrsc.org

Reactions such as the Suzuki, Stille, and Negishi couplings allow for the selective formation of carbon-carbon bonds at the positions of the halogen atoms. rsc.orgmdpi.com This enables the attachment of a wide range of aryl, vinyl, or alkyl groups to the pyrazine ring. For a molecule like this compound, the differential reactivity of the bromo and chloro substituents can potentially be exploited for sequential, site-selective cross-coupling reactions, further enhancing its utility as a versatile synthetic intermediate. rsc.org Additionally, methods for the direct functionalization of pyrazines via C–H activation are also emerging, providing new routes to complex pyrazine derivatives. rsc.org

Potential for Isotopic Enrichment in Research

Isotopic enrichment, or labeling, involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This technique is a powerful tool in various research areas, particularly in metabolism and mechanistic studies. acs.org

Pyrazine compounds can be isotopically labeled to trace their pathways in biological or chemical systems. For example, the use of ¹³C-labeled glucose has been employed to elucidate the formation pathways of isotopic pyrazines in Maillard reactions. researchgate.net In metabolic research, stable isotope-labeled compounds are used as internal standards for highly accurate quantification by mass spectrometry and to help identify and structurally characterize metabolites. acs.org The synthesis of pyrazine derivatives enriched with stable isotopes like ¹³C and ¹⁵N would enable researchers to use techniques like NMR spectroscopy and mass spectrometry to track the fate of these molecules in complex environments, providing invaluable insights into reaction mechanisms and metabolic pathways. researchgate.netnih.gov

Conclusion and Future Research Perspectives

Summary of Key Research Contributions

The primary contribution of 5-Bromo-6-chloropyrazin-2-amine to the scientific literature lies in its role as a versatile synthetic intermediate. Its unique substitution pattern, featuring an amine group and two distinct halogen atoms (bromine and chlorine), offers chemists a platform for regioselective modifications, making it an attractive starting material for more complex molecules.

Key research findings have demonstrated its utility in the following areas:

Synthesis of Bioactive Molecules: The compound is a documented precursor in the synthesis of various biologically active agents. chemicalbook.commedchemexpress.com Its structure is integral to the creation of novel compounds with potential therapeutic applications.

Enzyme Inhibitor Development: A significant application of this compound is in the development of enzyme inhibitors. It has been successfully used as a key intermediate in the synthesis of RP-6306, an orally bioavailable and selective PKMYT1 inhibitor, which has implications for cancer research. chemicalbook.commedchemexpress.com

Medicinal Chemistry Scaffolding: Research underscores the importance of the pyrazine (B50134) core in drug discovery. nih.govmdpi.com this compound provides a robust scaffold that can be elaborated to generate libraries of compounds for screening against various pharmacological targets. The presence of the amino group and halogens allows for diverse chemical transformations, such as cross-coupling reactions, to build molecular complexity. researchgate.net

Antimicrobial Research: The compound has been identified as a promising intermediate for research into bacterial infections, including tuberculosis, highlighting its potential beyond oncology. chemicalbook.commedchemexpress.com

The pyrazine ring system itself is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govpharmablock.com The nitrogen atoms within the ring are particularly adept at forming hydrogen bonds with protein targets, a critical interaction for modulating biological activity. pharmablock.comnih.govacs.org The utility of this compound is therefore amplified by the inherent medicinal value of its core pyrazine structure.

Identification of Remaining Challenges and Knowledge Gaps

Despite its demonstrated value as a synthetic tool, several knowledge gaps persist regarding this compound. The research to date has been heavily concentrated on its application as a building block, leaving its intrinsic properties largely unexplored.

The most significant challenges and gaps include:

Intrinsic Biological Activity: There is a notable lack of published research on the standalone biological activity of this compound. Its potential efficacy as an active pharmaceutical ingredient in its own right has not been thoroughly investigated.

Limited Mechanistic Studies: While its derivatives have been studied, the precise mechanism of action for compounds directly derived from this intermediate often requires more detailed elucidation. nih.govmdpi.com

Full Synthetic Potential: The full scope of its reactivity and potential in various synthetic methodologies has not been exhaustively mapped. While used in specific syntheses, a comprehensive exploration of its utility in a wider range of modern cross-coupling and derivatization reactions is needed.

Structure-Activity Relationship (SAR) Data: For the compound itself and its immediate, simple derivatives, there is a scarcity of SAR data. Understanding how minor modifications to its structure affect biological activity could provide a roadmap for more rational drug design.

Recommendations for Future Academic Investigations

To address the existing knowledge gaps and fully realize the potential of this compound, future academic research should be directed towards several key areas:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound itself against a wide array of biological targets (e.g., kinases, GPCRs, infectious agents) is warranted to uncover any intrinsic pharmacological activity.

Computational and Docking Studies: In silico studies could be employed to predict potential protein targets for this compound and its simple derivatives. This could guide experimental work and prioritize therapeutic areas for investigation.

Expansion of Synthetic Applications: Systematic investigation into its reactivity in a broader range of named reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) at its different reactive sites would be highly valuable for synthetic chemists. This would create a more detailed "user guide" for its incorporation into complex molecular architectures.

Focused Library Synthesis: Future work should involve the synthesis of focused libraries of derivatives, systematically modifying the amine and halogen positions. These libraries could then be screened to build a detailed Structure-Activity Relationship (SAR) profile, informing the design of next-generation therapeutic agents. mdpi.com

Translational Research Potential and Therapeutic Advancement

The translational potential of this compound is directly linked to its proven role as a key intermediate in the synthesis of promising drug candidates like the PKMYT1 inhibitor RP-6306. chemicalbook.commedchemexpress.com This demonstrates a clear pathway from this chemical entity to a potential therapeutic advancement.

Future translational efforts should focus on:

Optimization of Lead Compounds: Using this compound as a scaffold, medicinal chemists can design and synthesize analogs of known active compounds to optimize their pharmacokinetic and pharmacodynamic profiles. The halogen atoms, in particular, can be used to modulate properties like metabolic stability and target residence time.

Development of Novel Kinase Inhibitors: Given the prevalence of the pyrazine core in kinase inhibitors, a concerted effort to use this building block to synthesize novel inhibitors for other clinically relevant kinases is a logical next step. pharmablock.com

Application in Agrochemical and Materials Science: While medicinal chemistry is a primary focus, exploring its utility as an intermediate for new agrochemicals or functional materials could open new avenues for translational research.

常见问题

Basic Research Questions

Q. What experimental factors are critical for designing a synthesis protocol for 5-Bromo-6-chloropyrazin-2-amine?

- Methodological Answer : Key factors include reaction temperature, stoichiometry of reagents (e.g., NaNO₂ for diazotization), and solvent choice (e.g., THF for solubility control). For example, maintaining 0°C during HBr and NaNO₂ addition minimizes side reactions like over-halogenation . Post-reaction quenching with ice-cold water and KOH ensures safe handling of reactive intermediates. Purification via flash column chromatography (SiO₂, PE/EA 20:1) is recommended for high yields (79%) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹³C NMR : Peaks at δ 146.84 (pyrazine carbons) and 136.49 (halogen-substituted carbons) validate the core structure .

- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (C₄H₃BrClN₃: ~216.44 g/mol) confirm purity.

- Elemental Analysis : Validate Br/Cl ratios to ensure correct substitution patterns.

Q. What databases are most reliable for literature review on halogenated pyrazine derivatives?

- Methodological Answer : Prioritize CAS databases (CA, CAPLUS) for comprehensive synthetic and physicochemical data. Reaxys and PubChem provide cross-referenced biological activity data. Avoid vendor-specific platforms (e.g., Kanto Reagents catalogs) for non-commercial research .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

Cross-validate techniques : Compare NMR, IR, and XRD data to identify inconsistencies (e.g., unexpected peaks suggesting impurities).

Replicate synthesis : Reproduce reactions under controlled conditions to rule out procedural errors.

Consult crystallographic tools : Use SHELXL for single-crystal XRD refinement if ambiguity persists .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-Br vs. C-Cl bond activation barriers).

- Molecular Docking : Assess interactions with catalytic systems (e.g., Pd catalysts in Suzuki-Miyaura couplings) to optimize ligand design .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

Derivative Synthesis : Modify substituents (e.g., replace Br with CF₃) and assess changes in bioactivity .

In vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Toxicity Profiling : Use cell viability assays (MTT) to correlate structural changes with cytotoxicity .

Q. What challenges arise when scaling up the synthesis of this compound?

- Methodological Answer :

- Exothermic Reactions : Control temperature gradients during NaNO₂ addition to prevent runaway reactions .

- Purification Efficiency : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.

- Waste Management : Neutralize HBr waste with NaOH to meet environmental safety standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。